molecular formula C32H29PSi B8475222 Triphenylsilylethyl diphenyl phosphine CAS No. 76734-21-9

Triphenylsilylethyl diphenyl phosphine

Cat. No.: B8475222
CAS No.: 76734-21-9
M. Wt: 472.6 g/mol
InChI Key: IIHWUHQYPQSWRK-UHFFFAOYSA-N
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Description

Triphenylsilylethyl diphenyl phosphine is a specialized organophosphorus compound designed for advanced research applications. Its molecular structure integrates a diphenylphosphine group, a versatile scaffold in synthetic chemistry, with a bulky triphenylsilyl moiety. This combination is engineered to provide unique steric and electronic properties that are highly valuable in the development of novel chemical processes and materials. In catalysis, this compound serves as a precursor for sophisticated ligand systems. Phosphine ligands are fundamental in transition metal catalysis, stabilizing metal centers and influencing the activity and selectivity of catalytic reactions such as cross-couplings . The incorporation of the triphenylsilyl group can enhance these properties, as silyl-substituted compounds are known to improve the performance of host materials in organic electronics by influencing morphology and charge transport . This makes this compound a reagent of interest for developing new catalysts and studying structure-activity relationships. Furthermore, the structural motifs present in this reagent are relevant in materials science. Organophosphorus compounds are key in synthesizing photoinitiators for UV-curable adhesives, coatings, and inks . The triphenylsilyl group is particularly significant in the design of host materials for Phosphorescent Organic Light-Emitting Diodes (PHOLEDs), where it helps maintain high triplet energies and improves charge-transporting abilities, which are critical for device efficiency . This reagent is strictly for research purposes and is a valuable tool for chemists and material scientists exploring next-generation applications in these fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76734-21-9

Molecular Formula

C32H29PSi

Molecular Weight

472.6 g/mol

IUPAC Name

diphenyl(2-triphenylsilylethyl)phosphane

InChI

InChI=1S/C32H29PSi/c1-6-16-28(17-7-1)33(29-18-8-2-9-19-29)26-27-34(30-20-10-3-11-21-30,31-22-12-4-13-23-31)32-24-14-5-15-25-32/h1-25H,26-27H2

InChI Key

IIHWUHQYPQSWRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](CCP(C2=CC=CC=C2)C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for Triphenylsilylethyl Diphenyl Phosphine and Analogues

Precursor Chemistry and Starting Materials

The successful synthesis of the target ligand is contingent upon the efficient preparation of its key precursors: a diphenylphosphine (B32561) source and a silylated ethylene (B1197577) derivative.

Synthesis of Diphenylphosphine Derivatives for Ligand Construction

Diphenylphosphine (Ph₂PH) and its activated derivatives, such as alkali diphenylphosphides, are fundamental starting materials for creating the P-C bond. Several established methods exist for their preparation.

One common laboratory-scale approach involves the reductive cleavage of triphenylphosphine (B44618) with an alkali metal, such as lithium, in a solvent like tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com This reaction yields lithium diphenylphosphide alongside phenyllithium (B1222949), another reactive species. acs.org To prevent side reactions from the phenyllithium, it can be selectively quenched. acs.org

Reaction for Lithium Diphenylphosphide Synthesis: (C₆H₅)₃P + 2 Li → (C₆H₅)₂PLi + C₆H₅Li wikipedia.org

Alternatively, alkali diphenylphosphides can be generated from chlorodiphenylphosphine (B86185) (Ph₂PCl). Reaction with an alkali metal like sodium in dioxane or reduction with lithium aluminum hydride (LiAlH₄) are effective methods. wikipedia.orgprepchem.com Chlorodiphenylphosphine itself is typically synthesized industrially from benzene (B151609) and phosphorus trichloride (B1173362) (PCl₃) at high temperatures. wikipedia.orgpatsnap.com

Deprotonation of diphenylphosphine using a strong base like n-butyllithium is another direct route to lithium diphenylphosphide. nih.gov The choice of method often depends on the availability of starting materials, desired scale, and tolerance for byproducts.

Table 1: Comparison of Synthetic Routes to Diphenylphosphine and its Alkali Salts
Starting Material(s)Reagent(s)ProductKey Features
TriphenylphosphineLithium metalLithium DiphenylphosphideCo-produces phenyllithium wikipedia.orgacs.org
ChlorodiphenylphosphineSodium metalSodium DiphenylphosphideCommon and effective method wikipedia.orgprepchem.com
ChlorodiphenylphosphineLiAlH₄DiphenylphosphineStandard reduction method wikipedia.org
Diphenylphosphinen-ButyllithiumLithium DiphenylphosphideDirect deprotonation nih.gov

Preparation of Vinyl Silanes and Related Silylated Intermediates

The silicon-containing precursor for the target molecule is vinyltriphenylsilane. The vinyl group provides the reactive site for the subsequent addition of the phosphine (B1218219). The most direct synthesis of vinyltriphenylsilane involves the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide or chloride, with triphenylsilyl chloride. chemicalbook.com

Reaction for Vinyltriphenylsilane Synthesis: CH₂=CHMgBr + (C₆H₅)₃SiCl → CH₂=CHSi(C₆H₅)₃ + MgBrCl

The preparation of vinyl Grignard reagents requires anhydrous conditions, typically using tetrahydrofuran (THF) as a solvent, which helps to stabilize the organomagnesium compound. adichemistry.comacs.orgbyjus.comorgsyn.org The reaction is initiated by reacting vinyl bromide or vinyl chloride with magnesium metal. google.com

Other general methods for preparing vinyl silanes include the hydrosilylation of alkynes and the palladium-catalyzed silylation of terminal olefins, often referred to as a silyl-Heck reaction. rsc.org While highly effective for various substrates, the Grignard route remains a straightforward choice for synthesizing vinyltriphenylsilane from commercially available precursors.

Reaction Pathways and Synthetic Procedures

With the precursors in hand, the formation of the phosphine-silane linkage can be achieved through several pathways, most notably via hydrophosphination.

Hydrophosphination Reactions with UV Initiation

The primary and most direct method for synthesizing triphenylsilylethyl diphenyl phosphine is the anti-Markovnikov addition of diphenylphosphine to vinyltriphenylsilane. This reaction is typically initiated by ultraviolet (UV) light, proceeding through a radical mechanism.

In a representative procedure, vinyltriphenylsilane is reacted with a slight excess of diphenylphosphine. The reaction is often conducted at an elevated temperature (e.g., 80°C) in a non-polar solvent like cyclohexane (B81311) to ensure the mixture remains homogeneous. Following the UV-initiated addition, the desired product, (2-(diphenylphosphino)ethyl)triphenylsilane, crystallizes from the solution upon cooling. Further purification can be achieved by recrystallization from a mixed solvent system, such as cyclohexane and toluene (B28343), to yield a white crystalline solid.

Table 2: Typical Reaction Conditions for UV-Initiated Hydrophosphination
ParameterConditionPurpose
ReactantsVinyltriphenylsilane, DiphenylphosphinePrecursors for the target molecule
Stoichiometry~10% excess of DiphenylphosphineTo ensure complete consumption of the vinyl silane
SolventCyclohexaneProvides a non-polar medium and maintains homogeneity at elevated temperature
Temperature80°CTo keep reactants dissolved and maintain a homogeneous mixture
InitiationUltraviolet (UV) lightTo initiate the radical addition reaction
Work-upCooling and CrystallizationTo isolate the crude product
PurificationRecrystallization (e.g., cyclohexane/toluene)To obtain the pure final product

The UV initiation generates a phosphinoyl radical from diphenylphosphine, which then adds to the double bond of the vinyl silane. A subsequent hydrogen atom transfer completes the reaction, yielding the final product. Photocatalyzed hydrophosphination reactions using transition metal complexes have also been explored, which can operate under visible light and may proceed through either radical or non-radical pathways depending on the metal and ligand system. nih.gov

Alternative Routes for Phosphine-Silane Bond Formation

While UV-initiated hydrophosphination is the most direct route, alternative strategies for forming the crucial P-C bond can be considered for synthesizing analogues. One prominent alternative is based on nucleophilic substitution. researchgate.net

This approach would involve a two-carbon silylated electrophile, such as (2-bromoethyl)triphenylsilane, reacting with a nucleophilic diphenylphosphide salt, like lithium or sodium diphenylphosphide. wikipedia.org

Hypothetical Nucleophilic Substitution Reaction: (C₆H₅)₃SiCH₂CH₂Br + (C₆H₅)₂PLi → (C₆H₅)₃SiCH₂CH₂P(C₆H₅)₂ + LiBr

This method circumvents the need for UV initiation and radical chemistry but requires the synthesis of a suitable haloalkylsilane precursor. The success of this Sₙ2-type reaction depends on factors such as solvent polarity, temperature, and the absence of steric hindrance that could favor elimination side reactions.

Optimization Strategies in Ligand Synthesis

Optimizing the synthesis of phosphine ligands like this compound requires careful control over reaction conditions and handling procedures due to the air-sensitivity of many phosphine reagents. nih.govreddit.com

A key challenge in working with phosphines is their susceptibility to oxidation to the corresponding phosphine oxide. acs.orgmdpi.com Therefore, all synthetic steps involving trivalent phosphorus compounds should be performed under an inert atmosphere, such as nitrogen or argon, using Schlenk line or glovebox techniques. reddit.com Solvents and reagents must be thoroughly deoxygenated.

For the hydrophosphination reaction, optimization involves:

Temperature Control: Maintaining a temperature sufficient for solubility without causing thermal decomposition of reactants or products.

Stoichiometry: Using a slight excess of the phosphine can drive the reaction to completion, but a large excess can complicate purification.

UV Exposure: The duration and intensity of UV irradiation must be controlled to ensure complete reaction while minimizing potential side reactions or degradation.

In purification, the choice of recrystallization solvent is critical to obtaining high-purity crystalline material. The insolubility of the product in a non-polar solvent like cyclohexane at room temperature, while being soluble at higher temperatures, is a key property exploited for its isolation.

For alternative routes involving nucleophilic phosphides, the complete exclusion of water and air is paramount, as these reagents are extremely reactive. wikipedia.org The temperature of the reaction must be carefully managed to control the rate of reaction and minimize side products. beilstein-journals.org

Finally, the characterization of the final product and intermediates using techniques like ³¹P NMR spectroscopy is essential to confirm the successful formation of the desired phosphine and to check for the presence of oxidized impurities. acs.org

Control of Reaction Conditions for Enhanced Efficiency

The optimization of reaction parameters is crucial for maximizing the yield and minimizing the formation of byproducts in the synthesis of this compound. Key factors that influence the efficiency of the hydrophosphination reaction include the choice of initiator, solvent, temperature, and stoichiometry of the reactants.

Initiation: The addition of diphenylphosphine to vinyltriphenylsilane can be initiated by various methods, including thermal, photochemical (UV irradiation), or catalytic approaches. UV initiation is a commonly employed method for this type of reaction. The efficiency of the initiation can be influenced by the wavelength and intensity of the UV light, as well as the presence of a photoinitiator. While radical initiators are effective, the use of metal catalysts, such as those based on palladium, nickel, or iron, can offer alternative pathways with potentially higher selectivity and milder reaction conditions. nih.govrsc.orgresearchgate.net For instance, certain iron complexes have been shown to catalyze hydrophosphination reactions at room temperature, which can reduce the likelihood of thermally induced side reactions. rsc.org

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. For the synthesis of this compound, non-polar aprotic solvents like cyclohexane are often used to maintain a homogeneous reaction mixture at elevated temperatures. researchgate.net The polarity of the solvent can influence the mechanism of the hydrophosphination reaction. nih.govrsc.org Studies on analogous hydrophosphination reactions have shown that a range of solvents, from non-polar hydrocarbons to more polar ethers and esters, can be effective, and the optimal choice often depends on the specific catalyst and substrates involved. researchgate.netrsc.org

Stoichiometry: The molar ratio of the reactants, diphenylphosphine and vinyltriphenylsilane, is another important parameter to control. Using a slight excess of one reactant can help to drive the reaction to completion. For instance, employing a 10% excess of diphenylphosphine has been documented in the synthesis of this compound. researchgate.net However, a large excess of either reactant can complicate the purification process, as the unreacted starting material will need to be removed from the product mixture.

The following table summarizes the key reaction conditions and their potential impact on the synthesis of this compound and its analogues.

Reaction ParameterTypical ConditionsEffect on Efficiency
Initiator UV irradiation, Metal catalysts (e.g., Pd, Ni, Fe)Influences reaction rate and selectivity. Catalysts may allow for milder conditions.
Solvent Cyclohexane, Toluene, THFAffects solubility of reactants and can influence the reaction mechanism.
Temperature 80°C (UV-initiated)Controls reaction rate. Higher temperatures can lead to side reactions.
Stoichiometry Slight excess of one reactant (e.g., 10% excess of diphenylphosphine)Can drive the reaction to completion but may complicate purification.

Purification and Isolation Techniques for High-Purity Ligands

Achieving high purity of this compound is essential for its application as a ligand in catalysis and other areas of chemical synthesis. The purification strategy must effectively remove unreacted starting materials, byproducts, and any potential oxidation products. Due to the potential air sensitivity of phosphines, all purification and isolation steps should ideally be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of the corresponding phosphine oxide. reddit.comcolostate.edu

Crystallization: Crystallization is a powerful technique for the purification of solid compounds like this compound. The choice of solvent system is critical for successful crystallization. A common method involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, leading to the formation of crystals. For this compound, recrystallization from a mixture of cyclohexane and toluene (4:1 ratio) has been reported to yield a white crystalline product. researchgate.net The solubility of triphenylphosphine derivatives in various organic solvents has been studied, which can guide the selection of appropriate recrystallization solvents. researchgate.net A good solvent system for recrystallization is one in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.

Column Chromatography: Column chromatography is a versatile technique for separating compounds based on their differential adsorption onto a stationary phase. For the purification of phosphine ligands, silica (B1680970) gel or alumina (B75360) can be used as the stationary phase. However, care must be taken as some phosphines can be sensitive to the acidic nature of silica gel, leading to degradation. In such cases, neutral or basic alumina may be a better choice. acs.org The choice of eluent (solvent system) is crucial for achieving good separation. A gradient of solvents with increasing polarity, such as a mixture of hexane (B92381) and ethyl acetate, is often employed. Due to the potential for oxidation on the column, it is advisable to perform chromatography under an inert atmosphere. reddit.comreddit.com

Extraction: Liquid-liquid extraction can be used as a preliminary purification step to remove certain impurities. For example, if the reaction mixture contains water-soluble byproducts or unreacted starting materials with different polarity profiles, an extraction with an appropriate aqueous solution and an organic solvent can be effective.

Handling of Air-Sensitive Compounds: Tertiary phosphines, especially those with bulky substituents, can be susceptible to oxidation to the corresponding phosphine oxide. wikipedia.org Therefore, all manipulations, including filtration, solvent removal, and packaging, should be carried out using Schlenk line or glovebox techniques to maintain an inert atmosphere. reddit.comcolostate.edu Degassed solvents should be used for all purification steps. The purity of the final product can be assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P and ¹H NMR) and melting point determination.

The following table outlines the common purification techniques for obtaining high-purity this compound.

Purification TechniqueDescriptionKey Considerations
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool to form crystals.Choice of solvent system is crucial. A 4:1 cyclohexane/toluene mixture is reported.
Column Chromatography Separation based on differential adsorption on a stationary phase (e.g., silica gel, alumina).Potential for oxidation on the column; use of inert atmosphere is recommended. Alumina may be preferred over silica gel for sensitive phosphines.
Extraction Separation of components between two immiscible liquid phases.Useful for removing certain types of impurities.
Inert Atmosphere Techniques Use of Schlenk lines or gloveboxes to handle air-sensitive compounds.Essential to prevent oxidation of the phosphine to phosphine oxide.

Electronic and Steric Characteristics of Triphenylsilylethyl Diphenyl Phosphine As a Ligand

Analysis of Electronic Properties

The electronic character of a phosphine (B1218219) ligand, specifically its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal (π-acceptance), is a key determinant of the stability and reactivity of its metal complexes.

σ-Donating Abilities and Their Influence on Metal Centers

The σ-donating capacity of Triphenylsilylethyl diphenyl phosphine is primarily dictated by the phosphorus atom's lone pair of electrons. The ethyl linker between the silicon and phosphorus atoms acts as an insulating group, meaning the electronic effects of the triphenylsilyl group are transmitted primarily through inductive effects rather than resonance. Generally, alkyl groups are considered electron-donating, which would suggest that the ethyl spacer enhances the electron density on the phosphorus atom compared to a simple triphenylphosphine (B44618) (PPh₃).

The increased electron density on the metal center resulting from the σ-donation of this ligand can have significant consequences for the reactivity of the metal complex, often promoting oxidative addition steps in catalytic cycles.

π-Acceptor Character and Backbonding Interactions

Phosphine ligands can act as π-acceptors by accepting electron density from filled metal d-orbitals into empty σ* orbitals of the P-C bonds. researchgate.net The energy and localization of these σ* orbitals are influenced by the substituents on the phosphorus atom. For this compound, the π-acceptor character is primarily influenced by the two phenyl groups attached to the phosphorus.

Arylphosphines are generally considered better π-acceptors than alkylphosphines due to the lower energy of the P-C(sp²) σ* orbitals compared to P-C(sp³) σ* orbitals. The triphenylsilyl group, being separated by an ethyl linker, is not expected to directly participate in π-interactions with the phosphorus atom. Therefore, the π-acceptor ability of this compound is likely to be comparable to that of other diphenylalkylphosphines. This backbonding interaction strengthens the metal-phosphorus bond and can influence the electronic properties of other ligands in the coordination sphere.

Investigation of Steric Parameters

The steric bulk of a ligand is a critical factor in controlling the coordination number of a metal complex, the accessibility of substrates to the metal center, and the rates and selectivities of catalytic reactions.

Quantitative Assessment of Steric Bulk (e.g., Cone Angle, Percent Buried Volume)

Two common metrics used to quantify the steric bulk of phosphine ligands are the Tolman cone angle (θ) and the percent buried volume (%Vbur). The Tolman cone angle is defined as the apex angle of a cone, centered 2.28 Å from the phosphorus atom, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents. libretexts.org The percent buried volume is the percentage of the volume of a sphere around the metal center that is occupied by the ligand. researchgate.netrsc.org

To provide a comparative perspective, the table below lists the cone angles and percent buried volumes for some related phosphine ligands.

LigandTolman Cone Angle (θ) [°]Percent Buried Volume (%Vbur)
Triphenylphosphine (PPh₃)14532
Triethylphosphine (B1216732) (PEt₃)13227
Tricyclohexylphosphine (PCy₃)17039

Data for PPh₃, PEt₃, and PCy₃ are representative values from the literature and are provided for comparative purposes.

Given the presence of the large triphenylsilyl group, the cone angle of this compound is expected to be substantially larger than that of triphenylphosphine (145°). Similarly, its percent buried volume is anticipated to be significantly greater, reflecting the considerable space it occupies in the coordination sphere of a metal.

Conformational Flexibility and Rotational Dynamics of the Ligand

The ethyl linker between the silicon and phosphorus atoms imparts a degree of conformational flexibility to the this compound ligand. Rotation around the P-CH₂, CH₂-CH₂, and CH₂-Si bonds allows the bulky triphenylsilyl and diphenylphosphino groups to adopt various spatial arrangements. This flexibility can be advantageous in catalysis, as the ligand may be able to adapt its conformation to accommodate different substrates or transition states.

Steric Effects on Coordination Sphere and Catalytic Reactivity

The steric profile of a phosphine ligand is a critical determinant of its behavior in a metal complex, directly influencing the geometry of the coordination sphere, the stability of the complex, and its subsequent reactivity in catalysis. For this compound, the steric characteristics are dominated by the large and bulky triphenylsilyl group, which is strategically positioned at a distance from the coordinating phosphorus atom by a flexible ethyl linker. This architecture imparts distinct steric effects that differ significantly from ligands where the bulk is positioned closer to the metal center.

The primary steric influence of the this compound ligand arises from the significant spatial volume occupied by the triphenylsilyl moiety. researchgate.net This group creates a sterically demanding environment that can control the number and orientation of other ligands binding to the metal center. By occupying a large volume in the outer coordination sphere, it can prevent the coordination of multiple bulky substrates or additional ligands, thereby favoring the formation of lower-coordinate, highly reactive species. nih.gov This effect is crucial in many catalytic cycles where a coordinatively unsaturated metal center is a key intermediate.

A key concept for understanding this ligand's function is "remote steric hindrance". ucla.eduresearchgate.net Unlike ligands such as tricyclohexylphosphine, where the steric bulk is directly adjacent to the phosphorus atom, the ethyl spacer in this compound places the bulky triphenylsilyl group further away from the metal center. ucla.edu This creates a unique pocket-like environment around the active site. The space immediately surrounding the metal is relatively open, similar to less hindered ligands like triphenylphosphine, but the approach of substrates is governed by the overarching presence of the remote triphenylsilyl group. ucla.eduresearchgate.net This can lead to enhanced selectivity in catalytic reactions, favoring substrates that can fit into this specifically shaped cavity while disfavoring those that clash with the remote bulky group. ucla.edunih.gov

The steric properties of phosphine ligands are often quantified using parameters such as the Tolman cone angle (θ) and the percent buried volume (%Vbur). rsc.orgucla.edursc.org The Tolman cone angle measures the apex angle of a cone that encompasses the entire ligand, making it sensitive to remote steric bulk. ucla.edu In contrast, the percent buried volume quantifies the space occupied by the ligand within a defined sphere around the metal, emphasizing steric hindrance proximal to the metal. ucla.eduprinceton.edu

For this compound, one would expect a large cone angle due to the sheer size of the triphenylsilyl group, but a more moderate percent buried volume because the ethyl linker keeps that bulk further from the metal center. ucla.edu This combination of a large cone angle and a smaller percent buried volume is the defining characteristic of ligands that exert remote steric hindrance. ucla.eduresearchgate.net This profile can be highly advantageous in catalysis, as it allows for substrate binding near the metal while still providing the steric pressure needed to promote key steps like reductive elimination and stabilize the catalyst. nih.govucla.edu

The table below provides a comparison of steric parameters for common phosphine ligands to contextualize the expected profile of this compound.

LigandTolman Cone Angle (θ) [°]Percent Buried Volume (%Vbur) [%]Key Steric Feature
Triphenylphosphine (PPh3)14529.6Moderate, primarily aryl group rotation
Tricyclohexylphosphine (PCy3)17036.3High proximal bulk from cyclohexyl groups
Tri-tert-butylphosphine (P(t-Bu)3)18242.7Very high proximal bulk
This compound Estimated LargeEstimated ModerateRemote steric hindrance from triphenylsilyl group

Note: Values for this compound are estimated based on its structure and comparison with ligands exhibiting remote steric effects. Exact values would require specific crystallographic or computational analysis.

In catalytic applications, this unique steric profile can translate into improved performance. For example, in cross-coupling reactions, the remote bulk can facilitate the reductive elimination step by creating a crowded outer sphere while the relatively open coordination site allows for oxidative addition to occur. ucla.edu Furthermore, the steric protection afforded by the triphenylsilyl group can enhance catalyst stability by preventing bimolecular decomposition pathways or the formation of inactive catalyst species. nih.gov The precise impact on catalytic reactivity—including turnover frequency and selectivity—is highly dependent on the specific reaction, as the ligand's steric pocket will favor the transition states of certain pathways over others.

Coordination Chemistry of Triphenylsilylethyl Diphenyl Phosphine Complexes with Transition Metals

Complexation with Diverse Transition Metal Centers

The triphenylsilylethyl diphenyl phosphine (B1218219) ligand readily coordinates to a range of transition metals, primarily through its phosphorus atom. The significant steric hindrance provided by the triphenylsilyl and diphenylphosphino groups plays a crucial role in stabilizing the resulting metal complexes and influencing the coordination number and geometry of the metal center.

Palladium-Based Coordination Compounds

Palladium(II) complexes featuring phosphine ligands are extensively studied for their catalytic applications, particularly in cross-coupling reactions. With ligands analogous to triphenylsilylethyl diphenyl phosphine, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), palladium typically forms square-planar complexes. researchgate.netwikipedia.org The coordination of a bulky phosphine can stabilize the metal center and modulate its electronic properties. While specific complexes of this compound are not extensively detailed in readily available literature, it is anticipated to form stable, typically mononuclear, palladium(II) complexes like [PdCl₂(L)] or [PdCl(CH₃)(L)], where L is the silylphosphine ligand. units.it The bulky silyl (B83357) group is expected to influence the steric environment around the palladium atom, which can be a critical factor in determining catalytic selectivity and efficiency.

Rhodium and Iridium Complexes

Rhodium and iridium form a wide array of phosphine complexes that are active catalysts for processes such as hydrogenation and hydroformylation. Studies on related bis(silyl)phosphine ligands show the formation of stable Rh(III) and Ir(III) complexes. researchgate.net For instance, iridium complexes supported by tris(phosphino)silyl ligands have been synthesized and characterized. rsc.orgnih.gov It is expected that this compound would coordinate to Rh(I) and Ir(I) precursors, such as [Rh(COD)Cl]₂ or [Ir(COE)₂Cl]₂, to form square planar complexes. Oxidative addition reactions could then lead to octahedral Rh(III) and Ir(III) species. The flexible ethyl linker in the ligand would allow it to adopt the necessary geometry for stable complex formation. rsc.orgnih.gov

Nickel and Other Group 10 Metal Systems

Nickel, another Group 10 metal, readily forms complexes with phosphine ligands. These complexes are relevant in catalysis and materials science. Research on tris(phosphino)silyl ligands has demonstrated their ability to form stable, trigonal bipyramidal nickel(II) chloride complexes. nih.govacs.org Analogous to dppe, this compound is expected to form stable square-planar Ni(II) complexes of the type [NiCl₂(L)]. researchgate.net The formation of tetrahedral Ni(0) complexes, potentially through reductive pathways, is also plausible, as seen with other phosphine ligands. rsc.org The electronic and steric properties imparted by the silyl group could offer unique advantages in nickel-catalyzed transformations.

Gold, Silver, and Copper Systems

The coinage metals (Au, Ag, Cu) form complexes with phosphine ligands that often exhibit interesting structural and photophysical properties. nih.gov Typically, phosphine ligands coordinate to Au(I) and Ag(I) to form linear, two-coordinate complexes. researchgate.netresearchgate.netresearchgate.net For instance, the reaction of a phosphine ligand with Au(tht)Cl can yield a linear [AuCl(L)] complex where the metal is coordinated solely through the phosphorus atom. researchgate.net With silver salts like AgClO₄ or AgNO₃, phosphine ligands can lead to the formation of coordination polymers. researchgate.net Given its structure, this compound is expected to form stable, linear complexes with gold(I), silver(I), and copper(I), with the general formula [M(L)X] or cationic species like [M(L)₂]⁺.

Ruthenium Complexes

Ruthenium complexes bearing phosphine ligands are known for their broad utility in catalysis, including hydrogenation and metathesis. Ruthenium(II) precursors like [RuCl₂(PPh₃)₃] are common starting materials for synthesizing new phosphine complexes. semanticscholar.orgrsc.org The substitution of one or more triphenylphosphine (B44618) ligands with this compound would likely lead to stable octahedral Ru(II) complexes. nih.gov The steric bulk of the silylphosphine ligand could be advantageous in creating a specific coordination environment to promote selective catalytic transformations. mdpi.comnih.gov

Elucidation of Coordination Modes

The primary coordination mode for this compound is as a monodentate ligand, binding to the metal center through the lone pair of electrons on the phosphorus atom. This P-coordination is characteristic of tertiary phosphines and is the basis for their extensive use in coordination chemistry. alfa-chemistry.com

However, the presence of the triphenylsilyl group introduces the possibility of more nuanced interactions. While a direct, covalent Si-M bond is unlikely to form under normal conditions, the silyl group can act as a bulky, non-coordinating moiety that sterically shields the metal center. This steric protection can enhance the stability of the complex.

In some systems with silyl-substituted ligands, weak, non-covalent interactions between the silicon atom or its substituents and the metal center can occur. These are sometimes referred to as agostic or anagostic interactions. For instance, studies on certain rhodium and iridium silyl hydride complexes have revealed short contacts between the silicon and hydride ligands, indicating an interaction within the coordination sphere. rsc.org Although not a formal coordination mode, the bulky silyl group can significantly influence the ligand's "bite angle" and conformational flexibility, thereby impacting the geometry and reactivity of the resulting complex. nih.gov The flexible ethyl linker allows the bulky phosphino (B1201336) and silyl groups to orient themselves to minimize steric strain, a key feature in its coordination chemistry.

Data Tables

Table 1: Expected Coordination Complexes with this compound (L)

Metal Center Precursor Example Expected Complex Type Probable Geometry
Palladium [PdCl₂(cod)] [PdCl₂(L)] Square Planar
Rhodium [Rh(COD)Cl]₂ [RhCl(COD)(L)] Square Planar
Iridium [Ir(COE)₂Cl]₂ [IrCl(COE)₂(L)] Square Planar
Nickel NiCl₂·6H₂O [NiCl₂(L)₂] Square Planar
Gold AuCl(tht) [AuCl(L)] Linear
Silver AgNO₃ [Ag(L)₂]NO₃ Linear
Copper [Cu(NCCH₃)₄]BF₄ [Cu(L)₂]BF₄ Tetrahedral

Monodentate Binding Configurations

This monodentate coordination is expected to be prevalent in reactions with metal precursors where other ligands are strongly bound or when steric hindrance prevents chelation. Spectroscopic evidence for such a binding mode would primarily come from ³¹P NMR spectroscopy, where a single coordination chemical shift, often significantly different from that of the free ligand, would be observed.

Bidentate Chelation and Ansa-Type Architectures

The ethyl linker between the phosphine and silyl groups provides sufficient flexibility for the ligand to act as a bidentate chelate, coordinating to a metal center through both the phosphorus atom and, potentially, through an interaction with the silicon atom or one of the phenyl rings of the triphenylsilyl group. This chelation would form a stable five-membered ring, a favored arrangement in coordination chemistry.

While direct Si-M donor-acceptor interactions are known, particularly with electron-rich late transition metals, an alternative and perhaps more likely mode of bidentate coordination for this specific ligand would involve an agostic interaction or a direct M-C interaction with one of the ipso-carbons of the phenyl rings on the silicon atom.

Furthermore, the potential for this ligand to bridge two metal centers exists, although chelation to a single metal center is generally entropically favored. The formation of ansa-type architectures, where the ligand bridges two coordination sites on a single, often constrained, metal center (such as a metallocene), is a theoretical possibility. This would depend on the specific geometry and electronic properties of the metal fragment.

Interligand Interactions within Coordination Spheres

When this compound is coordinated to a metal center, the bulky triphenylsilyl group is expected to have significant interactions with other ligands in the coordination sphere. These interactions will be primarily steric in nature, influencing the preferred geometry of the complex and potentially creating unique pockets of reactivity.

For instance, in a square planar or octahedral complex, the orientation of the triphenylsilylethyl group could lead to steric clashing with adjacent ligands, forcing a distortion from idealized geometries. Conversely, attractive non-covalent interactions, such as phenyl-phenyl stacking between the triphenylsilyl group and other aromatic ligands, could also play a role in stabilizing certain conformations.

Structural Characterization of Metal Complexes

The elucidation of the structure of metal complexes containing this compound would rely on a combination of spectroscopic and crystallographic techniques.

Spectroscopic Analysis for Bonding and Structural Inference

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for characterizing these complexes in solution.

³¹P NMR: This technique would provide direct evidence of phosphorus coordination to the metal center, with the magnitude of the coordination shift and any coupling to other nuclei (e.g., ¹⁹⁵Pt, ¹⁰³Rh) offering insights into the nature of the M-P bond.

¹H and ¹³C NMR: These spectra would reveal changes in the chemical environment of the ethyl linker and the phenyl groups upon coordination. In the case of bidentate chelation involving a phenyl ring, significant shifts in the aromatic proton and carbon signals would be expected.

²⁹Si NMR: This could provide evidence for any direct interaction between the silicon atom and the metal center, which would likely result in a noticeable change in the silicon chemical shift compared to the free ligand.

Infrared (IR) spectroscopy would also be valuable, particularly for carbonyl or nitrosyl complexes, where changes in the stretching frequencies of the CO or NO ligands upon coordination of the phosphine can provide information about the electronic properties of the this compound ligand.

A summary of expected spectroscopic data for a hypothetical platinum(II) complex is presented below:

TechniqueFree Ligand (Expected)Monodentate Pt(II) Complex (Hypothetical)Bidentate Pt(II) Complex (Hypothetical)
³¹P NMR (δ, ppm) ~ -15~ +10 to +40 (with ¹⁹⁵Pt satellites)~ +20 to +60 (with ¹⁹⁵Pt satellites)
¹H NMR (δ, ppm) Multiplets for ethyl, multiplets for phenylDownfield shift of P-CH₂ protonsSignificant shifts in one set of Si-Ph protons
²⁹Si NMR (δ, ppm) ~ -10~ -10Shifted from free ligand value

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination complexes. For complexes of this compound, this technique would provide precise information on:

Bond lengths and angles: Providing exact M-P bond distances and any evidence of M-Si or M-C interactions.

Conformation: Detailing the conformation of the chelate ring in bidentate complexes and the orientation of the bulky triphenylsilyl group.

Intermolecular interactions: Revealing how the complexes pack in the solid state and identifying any significant intermolecular forces.

Ligand Dynamics and Stability in Metal Complexes

The flexible ethyl linker in this compound suggests that its metal complexes may exhibit dynamic behavior in solution. For bidentate complexes, a "hemilabile" character is possible, where the weaker Si/C-M interaction might reversibly dissociate, leaving the ligand coordinated in a monodentate fashion through the stronger P-M bond. This dynamic process could be studied using variable-temperature NMR spectroscopy.

The stability of the metal complexes will be influenced by a combination of factors, including the strength of the M-P bond, the chelate effect in bidentate complexes, and the steric protection afforded by the triphenylsilyl group. The bulky nature of the ligand is expected to enhance the thermal stability of its complexes by hindering decomposition pathways such as β-hydride elimination.

Lack of Specific Research Data on this compound Complexes

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research on the coordination chemistry of this compound with transition metals, particularly concerning the topics requested. The performed searches did not yield detailed findings, kinetic or thermodynamic data, or specific degradation pathways for the transition metal complexes of this particular ligand.

The user's request specified a detailed article focusing solely on the "," with a strict outline including:

Oxidative Stability and Ligand Degradation Pathways

Furthermore, the instructions mandated the inclusion of data tables and detailed research findings, while strictly excluding any information outside the explicit scope of the provided sections.

The extensive search for relevant scholarly articles and data did not uncover any specific studies that would provide the necessary information to accurately and scientifically address these topics for this compound. General information on the steric and electronic effects of silyl and phosphine ligands is available but does not provide the specific quantitative data (such as rate constants, equilibrium constants, activation parameters, or specific degradation products and mechanisms) required for a thorough and accurate discussion as per the user's instructions.

Therefore, it is not possible to generate the requested article with the required level of detail, scientific accuracy, and adherence to the specified outline due to the absence of available research data on this compound.

Catalytic Applications of Triphenylsilylethyl Diphenyl Phosphine in Homogeneous Systems

General Principles of Phosphine-Mediated Homogeneous Catalysis

Phosphine (B1218219) ligands are fundamental to homogeneous catalysis, primarily due to their ability to modify the electronic and steric properties of metal catalysts. The phosphorus atom's lone pair of electrons donates to the metal center, forming a stable complex. The nature of the substituents on the phosphorus atom dictates the ligand's properties. Electron-donating groups enhance the metal's electron density, which can promote oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups can facilitate reductive elimination.

The steric bulk of a phosphine ligand, often quantified by its cone angle, plays a crucial role in determining the coordination number of the metal complex and influencing the rate and selectivity of catalytic reactions. For instance, bulky phosphines can create a specific coordination environment that favors certain reaction pathways, leading to higher selectivity for a desired product.

Applications in Carbon-Carbon Bond Forming Reactions

While there is no specific data for Triphenylsilylethyl diphenyl phosphine, phosphine ligands, in general, are critical in a wide array of carbon-carbon bond-forming reactions.

Role in Hydrogenation and Related Reductive Transformations

Phosphine ligands are integral to many homogeneous hydrogenation catalysts, such as those based on rhodium (e.g., Wilkinson's catalyst) and ruthenium.

Chemoselective Hydrogenation Reactions:The choice of phosphine ligand can impart high chemoselectivity to a hydrogenation catalyst, allowing for the reduction of a specific functional group in the presence of others. The electronic and steric properties of the phosphine can tune the reactivity of the metal center to preferentially activate and hydrogenate a particular type of double or triple bond. While the role of phosphines in these reactions is well-documented, there is no specific information available on the use of this compound in this context.

Despite a comprehensive search for scientific literature on the chemical compound "this compound," also known as "(2-(diphenylphosphino)ethyl)triphenylsilane," there is a notable absence of specific research detailing its catalytic applications in homogeneous systems. The search did not yield any dedicated studies or significant data on its use in asymmetric hydrogenation, hydrophosphinylation, hydroamination, or hydrosilylation reactions.

Consequently, it is not possible to provide a detailed article on the catalytic applications of this compound based on the currently available public information. The required research findings, data tables, and specific performance metrics such as turnover frequencies, turnover numbers, regioselectivity, and stereoselectivity control for this particular compound in the specified catalytic reactions are not documented in the accessible scientific literature.

While the broader class of phosphine ligands is extensively studied in catalysis, information focusing solely on this compound is not available. Therefore, the sections and subsections outlined in the user's request cannot be populated with scientifically accurate and specific content as instructed.

Mechanistic Investigations of Catalytic Cycles Involving Triphenylsilylethyl Diphenyl Phosphine

Elucidation of Fundamental Organometallic Elementary Steps

Catalytic cycles are composed of a sequence of fundamental organometallic reactions. The nature of the phosphine (B1218219) ligand can significantly influence the rate and feasibility of each of these elementary steps.

Oxidative addition is a critical initiation step in many catalytic cycles, such as cross-coupling reactions, where a metal center of low oxidation state formally inserts into a covalent bond. nih.gov For a generic palladium-catalyzed cross-coupling reaction, the oxidative addition of an organic halide (R-X) to a Pd(0) species is often the rate-determining step.

The electronic and steric properties of the phosphine ligand are crucial in this process. Electron-rich phosphines enhance the electron density on the metal center, which facilitates the oxidative addition of electrophiles. gessnergroup.com Bulky phosphines, on the other hand, promote the formation of coordinatively unsaturated, highly reactive monoligated metal species (L-M), which are often more active in oxidative addition than their bis-ligated counterparts (L2-M). researchgate.net

In the context of Triphenylsilylethyl diphenyl phosphine, the diphenylphosphino group is moderately electron-donating. The triphenylsilyl group, separated from the phosphorus atom by an ethyl linker, is expected to have a minimal electronic effect on the phosphorus atom itself. However, the sheer steric bulk of the triphenylsilyl moiety is significant. This steric hindrance would likely favor the formation of a monoligated palladium complex, which is a highly reactive species in the catalytic cycle. rsc.org Silyl (B83357) ligands are also known for their strong electron-donating and trans-labilizing properties which can impart unique reactivities to transition-metal complexes. acs.org

Table 1: Comparison of Tolman Cone Angles for Various Phosphine Ligands

Ligand Tolman Cone Angle (θ) [°]
PH3 87
P(OCH3)3 107
P(CH3)3 118
P(C6H5)3 145
P(cyclo-C6H11)3 170
P(t-Bu)3 182
This compound (estimated) 160-180

The cone angle for this compound is estimated based on the significant steric bulk of the triphenylsilyl group. chemeurope.comwikipedia.orgresearchgate.net

Reductive elimination is the final, product-forming step in many catalytic cycles, where two cisoidal ligands on the metal center couple and are eliminated, reducing the oxidation state of the metal. wikipedia.org This step is the microscopic reverse of oxidative addition. wikipedia.org

The rate of reductive elimination is also heavily influenced by the phosphine ligand. Bulky phosphines can accelerate reductive elimination by creating steric congestion around the metal center, which is relieved upon elimination of the product. mit.eduacs.org Electron-donating ligands can, in some cases, slow down reductive elimination by stabilizing the higher oxidation state of the metal. However, the steric effects of bulky ligands are often dominant. anu.edu.au

For this compound, its significant steric bulk would be expected to promote the reductive elimination step. The steric pressure exerted by the large triphenylsilylethyl group would encourage the expulsion of the newly formed product molecule, thereby regenerating the catalytically active low-valent metal species and promoting catalyst turnover. The groups being eliminated must be in a mutually cis orientation for the reaction to proceed. ilpi.com

Migratory insertion is another fundamental elementary step, particularly in carbonylation and polymerization reactions. It involves the insertion of an unsaturated molecule, such as an alkene, alkyne, or carbon monoxide, into a metal-ligand bond on the same metal center. openochem.org

The electronic properties of the phosphine ligand play a significant role in migratory insertion. Electron-donating ligands generally increase the electron density on the metal and the migrating group (e.g., an alkyl group), which can disfavor the migration. Conversely, electron-withdrawing ligands can promote migratory insertion. researchgate.net Steric effects are also important; bulky ligands can influence the coordination of the unsaturated substrate and the geometry of the transition state. taylorandfrancis.com

Given that this compound is a moderately electron-donating ligand, it might be expected to have a modest electronic influence on migratory insertion. However, its steric bulk could play a more decisive role by affecting the binding of the incoming unsaturated substrate and potentially hindering the rearrangement required for insertion.

Beta-hydride elimination is a common decomposition pathway for metal alkyl complexes that possess a hydrogen atom on the beta-carbon of the alkyl chain. wikipedia.org This process involves the transfer of a beta-hydrogen to the metal center, forming a metal-hydride and an alkene. It is a crucial step in reactions like the Heck reaction but can be an undesirable side reaction in cross-coupling reactions.

The propensity for beta-hydride elimination is influenced by the ligand environment. Bulky ligands can disfavor this process by sterically blocking the required coplanar arrangement of the M-C-C-H unit. Electron-donating ligands can also suppress beta-hydride elimination by increasing the stability of the metal-alkyl bond.

The significant steric hindrance provided by the this compound ligand would likely inhibit beta-hydride elimination. By occupying a large portion of the coordination sphere, it would make it difficult for the beta-hydrogen of an alkyl ligand to approach the metal center for elimination to occur. This can be advantageous in catalytic reactions where beta-hydride elimination is an unwanted side reaction.

Identification and Characterization of Catalytic Intermediates

The direct observation and characterization of catalytic intermediates are paramount for a thorough understanding of a catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (especially ³¹P NMR for phosphine-containing species), X-ray crystallography, and mass spectrometry are invaluable tools for this purpose.

In catalytic cycles employing this compound, key intermediates would include the initial metal-phosphine complex, the oxidative addition product, and potentially subsequent transmetalation products in the case of cross-coupling reactions. Due to the steric bulk of the ligand, it is plausible that monoligated species would be prevalent and potentially observable. The characterization of such intermediates would provide direct evidence for the mechanistic proposals discussed above. For instance, an X-ray crystal structure of an oxidative addition complex would reveal the coordination geometry and the disposition of the bulky silyl-containing ligand.

Kinetic Studies of Catalytic Reactions

Kinetic studies provide quantitative insights into the rates of the elementary steps of a catalytic cycle and help to identify the rate-determining step. By systematically varying the concentrations of reactants, catalyst, and ligand, a rate law can be established that is consistent with a particular mechanistic pathway.

For a catalytic reaction involving this compound, a kinetic study would likely reveal a complex dependence on the ligand concentration. At low concentrations, the reaction rate would likely increase with increasing ligand concentration as more of the active catalyst is formed. However, at higher concentrations, the rate may become independent of or even decrease with further increases in ligand concentration. This is because bulky ligands can lead to the formation of less active or even inactive bis-ligated species at high concentrations, which must dissociate a ligand to enter the catalytic cycle.

A hypothetical rate law for a Suzuki-Miyaura cross-coupling reaction might take the form:

Rate = k[Pd][ArX][Organoborane][Base] / ([L])ⁿ

where 'L' is the phosphine ligand and 'n' could be a positive, zero, or negative value depending on the specific mechanism and the role of the ligand in the rate-determining step. For a bulky ligand like this compound, a negative order in ligand concentration at higher concentrations would not be surprising.

Table 2: Summary of Expected Effects of this compound on Elementary Catalytic Steps

Elementary Step Key Ligand Properties Expected Effect
Oxidative Addition Steric Bulk Acceleration (favors monoligated species)
Reductive Elimination Steric Bulk Acceleration (relieves steric congestion)
Migratory Insertion Moderate Donor Strength Modest electronic effect

Determination of Rate Laws and Order of Reactions6.3.2. Activation Parameters Analysis6.4.1. Electronic Modulation of Metal Center Reactivity6.4.2. Steric Gating of Reaction Pathways

Further research, including kinetic studies and computational modeling, would be necessary to elucidate the specific mechanistic details of catalytic processes involving this compound. Such studies would provide the data required to construct a scientifically accurate and detailed article as originally requested.

Computational and Theoretical Studies of Triphenylsilylethyl Diphenyl Phosphine Systems

Quantum Chemical Calculations (DFT) for Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. For a ligand like Triphenylsilylethyl diphenyl phosphine (B1218219), DFT calculations can provide a detailed picture of its bonding, electronic properties, and how these are modulated upon coordination to a metal center.

Bonding Analysis within Ligand and Metal Complexes

The bonding within the Triphenylsilylethyl diphenyl phosphine ligand is characterized by the interplay of the σ-donating phosphorus lone pair and the electronic effects of the triphenylsilyl and diphenylphosphino groups. Natural Bond Orbital (NBO) analysis, a common DFT-based method, can be employed to quantify the nature of the P-C, P-Si, and Si-C bonds. This analysis provides information on orbital occupancies, hybridization, and donor-acceptor interactions.

Upon coordination to a transition metal, the primary interaction is the donation of the phosphorus lone pair to a vacant metal d-orbital, forming a σ-bond. The strength of this bond is influenced by the electronic properties of the substituents on the phosphorus atom. The triphenylsilyl group, being bulky, primarily exerts a steric influence, but its electronic effects can also be analyzed.

In metal complexes, the nature of the metal-phosphine bond can be further elucidated by techniques such as the Quantum Theory of Atoms in Molecules (QTAIM), which analyzes the electron density topology to characterize chemical bonds.

Table 1: Representative NBO Analysis Data for a Model Phosphine Ligand Coordinated to a Metal Center

InteractionSecond-Order Perturbation Energy (E(2), kcal/mol)
LP(P) -> σ(M-X)15.2
σ(M-P) -> σ(C-H)0.8
π(M-d) -> σ*(P-C)2.5

This interactive table presents hypothetical data based on typical values observed for similar phosphine-metal complexes.

Prediction of Spectroscopic Signatures

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures and electronic properties.

NMR Spectroscopy : The calculation of nuclear magnetic shielding tensors allows for the prediction of NMR chemical shifts. For this compound, the ³¹P NMR chemical shift is a key characteristic. DFT protocols have been developed to accurately predict ³¹P NMR chemical shifts of phosphine ligands in transition-metal complexes. researchgate.net These calculations can help in understanding how the electronic environment of the phosphorus nucleus changes upon coordination. Similarly, ¹³C and ¹H NMR chemical shifts can be computed to aid in the structural elucidation of the ligand and its complexes.

Vibrational (IR) Spectroscopy : The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These computed frequencies can be compared with experimental IR spectra to identify characteristic vibrational modes, such as P-C and Si-C stretching frequencies. For metal complexes, the M-P stretching frequency provides direct information about the strength of the metal-phosphine bond. DFTB (Density-Functional Tight-Binding) methods have been validated for simulating far-IR spectra of phosphine-ligated clusters. rsc.orgrsc.org

Table 2: Predicted Spectroscopic Data for a Model Silyl (B83357) Phosphine Ligand

Spectroscopic ParameterPredicted Value
³¹P NMR Chemical Shift (ppm)25.4
ν(P-C) IR Frequency (cm⁻¹)1098
ν(Si-C) IR Frequency (cm⁻¹)850

This interactive table contains hypothetical data based on calculations for analogous silyl phosphine compounds.

Molecular Modeling for Steric and Conformational Analysis

The steric bulk of the this compound ligand is a critical factor in determining its coordination chemistry and the reactivity of its metal complexes. Molecular mechanics (MM) and DFT are employed for conformational analysis and to quantify steric parameters.

A conformational search can identify the low-energy conformers of the free ligand and its metal complexes. The triphenylsilyl and diphenylphosphino groups can rotate around the P-C and Si-C bonds, leading to various spatial arrangements. Understanding the preferred conformations is crucial for interpreting reactivity. For instance, models have been developed to predict the propeller configuration of triphenylphosphine (B44618) ligands in metal complexes. rsc.org

Key steric descriptors for phosphine ligands include:

Tolman's Cone Angle (θ) : This parameter provides a measure of the steric bulk of a phosphine ligand by calculating the solid angle occupied by the ligand at a standard M-P distance.

Percent Buried Volume (%Vbur) : This descriptor quantifies the percentage of the volume of a sphere around the metal center that is occupied by the ligand.

These parameters can be calculated from the optimized geometries obtained from DFT or MM calculations and are instrumental in correlating ligand structure with catalytic activity.

Table 3: Calculated Steric Parameters for Bulky Phosphine Ligands

LigandTolman Cone Angle (θ, °)Percent Buried Volume (%Vbur)
PPh₃14532
P(o-tolyl)₃19445
PCy₃17038

This interactive table provides literature values for common bulky phosphine ligands for comparison.

Theoretical Mechanistic Investigations

Computational chemistry is an invaluable tool for elucidating reaction mechanisms, especially for complex catalytic cycles involving transition metal complexes of phosphine ligands. DFT calculations can be used to map the potential energy surface of a reaction, identifying intermediates, transition states, and the corresponding energy barriers.

Energy Profiles and Transition State Determination

For a catalytic reaction involving a metal complex of this compound, the entire catalytic cycle can be modeled. This involves optimizing the geometries of all reactants, intermediates, products, and transition states. Transition states are located using various algorithms (e.g., synchronous transit-guided quasi-Newton methods) and are characterized by having a single imaginary frequency in the vibrational analysis.

The calculated energies are then used to construct a reaction energy profile, which provides the free energy changes throughout the reaction. The rate-determining step of the catalytic cycle is identified as the one with the highest energy barrier.

Rationalization of Observed Reactivity and Selectivity

By analyzing the computed energy profiles, theoretical studies can rationalize experimentally observed reactivity and selectivity. For example, in cross-coupling reactions, the steric and electronic properties of the phosphine ligand can influence the rates of key steps such as oxidative addition and reductive elimination.

Computational studies can explain why a particular ligand leads to a higher yield or a specific stereochemical outcome. For instance, the bulky nature of the this compound ligand might favor the formation of a specific coordination environment around the metal center, which in turn directs the approach of substrates and influences the stereoselectivity of the reaction. DFT calculations have been used to understand how bulky phosphine ligands can influence side reactions like protodeboronation in Suzuki-Miyaura cross-coupling. chemrxiv.org The insights gained from these theoretical investigations are crucial for the rational design of new and improved catalysts.

Ligand Design through Computational Approaches

Computational chemistry has emerged as an indispensable tool in the rational design of phosphine ligands, enabling the prediction of their properties and their influence on catalytic processes. For complex systems involving ligands such as this compound, computational approaches allow for a systematic exploration of the vast chemical space to identify novel and more efficient ligand architectures. researchgate.net These in silico methods provide deep insights into the steric and electronic effects that govern the performance of a catalyst, guiding experimental efforts and accelerating the discovery of next-generation catalytic systems. nih.gov The presence of a silyl group, as in this compound, offers a tunable component that can significantly modify the ligand's properties, making computational design particularly valuable for this class of compounds. rsc.orgacs.org

Prediction of Novel Ligand Architectures

The foundation of computational ligand design lies in the ability to predict the structure and behavior of novel molecules before they are synthesized. By leveraging quantum mechanical methods like Density Functional Theory (DFT), researchers can model derivatives of the this compound scaffold to explore new architectural motifs. rsc.org This predictive power allows for the systematic modification of the ligand by altering substituents on the silicon or phenyl groups to fine-tune its steric and electronic profile. researchgate.netnih.gov

Computational studies can provide critical insights into how structural changes impact the ligand's coordination chemistry. For example, DFT calculations can determine the geometric parameters of a metal-ligand complex, such as bond angles and lengths, which are influenced by the steric bulk of the ligand. nih.gov By replacing the phenyl groups on the silicon or phosphorus atoms with other moieties (e.g., alkyl, aryl, or functionalized groups), novel architectures can be proposed and their viability assessed. The goal is to design ligands that not only stabilize the desired metallic species but also promote key steps in a catalytic cycle. researchgate.net

The design process often involves building a virtual library of candidate ligands based on the this compound framework. Each candidate's properties, such as steric hindrance and electronic donating ability, can be calculated and compared. This allows for the identification of promising new architectures that may lead to unexpected catalytic activities or selectivities. chemrxiv.org

Table 1: Predicted Properties of Hypothetical this compound Derivatives This table illustrates how computational tools can be used to predict the properties of new ligand architectures based on a parent structure. The values are hypothetical and for illustrative purposes.

Ligand DerivativeModificationPredicted Tolman Cone Angle (°)Predicted Electronic Parameter (χ)
L-1 (Parent) This compound1553.5
L-2 Replace P-phenyl with P-cyclohexyl1622.8
L-3 Replace Si-phenyl with Si-methyl1503.7
L-4 Introduce para-CF3 on P-phenyl rings1555.9
L-5 Introduce para-OMe on Si-phenyl rings1563.2

Screening for Optimized Catalytic Performance

Once a library of potential novel ligand architectures is generated, the next critical step is to screen them for their potential to enhance catalytic performance. This in silico screening process is significantly faster and more cost-effective than synthesizing and testing each ligand experimentally. rsc.org Computational workflows are employed to evaluate each candidate's likely impact on a target catalytic reaction, such as cross-coupling or hydrogenation. acs.orgnih.gov

Data-driven methods and machine learning are increasingly being integrated into the screening process. chemrxiv.org By training models on data from previously studied phosphine ligands, it is possible to predict the performance of new candidates with remarkable accuracy. nih.gov Physicochemical descriptors, such as the percent buried volume (%Vbur)—a measure of a ligand's steric bulk around the metal center—can be calculated for each virtual ligand. nih.govprinceton.edu These descriptors can then be used to build quantitative structure-activity relationship (QSAR) models that predict catalytic outcomes like reaction yield or enantioselectivity. ucla.edu This high-throughput screening allows chemists to prioritize the most promising ligands for synthesis and experimental validation. rsc.orgchemrxiv.org

Table 2: Virtual Screening Results for a Suzuki Cross-Coupling Reaction This table provides a hypothetical example of a computational screening workflow, where novel ligands derived from this compound are evaluated for their potential performance in a catalytic reaction.

Ligand CandidateCalculated % Buried Volume (%Vbur)Predicted Reductive Elimination Barrier (kcal/mol)Predicted Catalyst Activity
L-1 (Parent) 35.218.5Moderate
L-2 38.617.1High
L-3 33.819.2Moderate
L-4 35.321.5Low
L-5 36.018.0High

Advanced Applications and Functional Materials Development

Immobilization Strategies for Heterogenized Catalysis

The heterogenization of homogeneous catalysts is a critical area of research, aiming to combine the high activity and selectivity of molecular catalysts with the ease of separation and recyclability of solid catalysts. Phosphine (B1218219) ligands are frequently immobilized on various supports to achieve this.

Polymer-Supported Ligand Systems

The covalent attachment of phosphine ligands to polymer backbones is a well-established strategy for catalyst immobilization. This approach can prevent catalyst leaching, simplify product purification, and enable catalyst reuse. While numerous studies have detailed the immobilization of triphenylphosphine (B44618) and other phosphine ligands on polystyrene and other polymeric supports, there is no specific research available on the synthesis or catalytic application of polymer-supported Triphenylsilylethyl diphenyl phosphine. The bulky triphenylsilyl group could potentially influence the polymer morphology and the accessibility of the phosphine's active site, but without experimental data, these effects remain speculative.

Dendrimer-Functionalized Ligand Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Functionalizing the periphery of dendrimers with phosphine ligands can create unique catalytic environments, influencing activity and selectivity. While the synthesis and catalytic applications of various phosphine-functionalized dendrimers are documented, there are no published reports on dendrimers functionalized with this compound. The steric demand of the triphenylsilyl group might present challenges in achieving high functionalization densities on the dendrimer surface, a factor that would require empirical investigation.

Applications in Mechanochemistry-Driven Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field with potential for solvent-free and efficient synthesis.

Solid-State Catalysis with the Ligand

Solid-state reactions driven by ball milling or grinding can offer advantages in terms of reaction rates and selectivity. Phosphine ligands can play a crucial role in solid-state organometallic catalysis. However, the scientific literature lacks any studies on the use of this compound in mechanochemical or solid-state catalytic processes.

Design Principles for Mechanochemically Active Ligands

The design of ligands specifically for mechanochemical applications is a nascent area of research. Factors such as crystal packing, solid-state reactivity, and stability under mechanical stress are important considerations. Without any experimental data for this compound, it is not possible to discuss its suitability or the design principles that would govern its application in this context.

Potential in Multiphase Catalysis and Catalyst Recycling

Multiphase catalysis, such as aqueous-biphasic or fluorous-biphasic systems, offers an effective method for catalyst separation and recycling. The solubility of the catalyst, which can be tuned by ligand design, is a key parameter. The triphenylsilyl group would likely impart significant hydrophobicity to any metal complex of this compound, suggesting potential for its use in non-polar phases of biphasic systems. However, no studies have been published that explore the application of this specific ligand in multiphase catalysis or detail its performance in catalyst recycling protocols.

Future Research Directions and Outlook

Exploration of Novel Reaction Manifolds

The distinct electronic and steric properties imparted by the triphenylsilyl and diphenyl phosphino (B1201336) groups in Triphenylsilylethyl diphenyl phosphine (B1218219) make it a compelling candidate for exploring new catalytic transformations. The electron-donating nature of the phosphine can influence the reactivity of metal centers, while the significant steric bulk of the triphenylsilyl group can play a crucial role in controlling selectivity.

Future investigations are likely to focus on leveraging these features in reactions such as:

Asymmetric Catalysis: The chiral environment that could be created around a metal center by a modified, chiral version of this ligand could be instrumental in developing highly enantioselective reactions.

Cross-Coupling Reactions: The influence of the silyl (B83357) group on the stability and activity of palladium catalysts, for instance, could lead to the development of more efficient Suzuki-Miyaura, Heck, or Buchwald-Hartwig amination reactions. cfmot.de

C-H Activation: The design of ligands that facilitate challenging C-H activation and functionalization reactions is a major goal in organic synthesis. The unique properties of silyl-phosphine ligands could offer new strategies in this area.

Development of More Sustainable Catalytic Processes

A significant driver in modern chemistry is the development of sustainable processes that minimize waste, reduce energy consumption, and utilize renewable resources. Silyl-phosphine ligands like Triphenylsilylethyl diphenyl phosphine can contribute to this goal in several ways.

Future research in this area will likely focus on optimizing the methods for immobilization and evaluating the performance and recyclability of these supported catalysts in various chemical transformations.

Catalyst SystemSupport MaterialTarget ReactionKey Advantage
Palladium-SilylphosphineSilica (B1680970) GelSuzuki-Miyaura CouplingCatalyst recyclability, reduced metal leaching
Rhodium-SilylphosphinePorous PolymersHydroformylationEnhanced stability and ease of separation
Gold-SilylphosphineMesoporous SilicaOxidation ReactionsImproved selectivity and catalyst longevity

Integration with Flow Chemistry Methodologies

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability. The development of robust immobilized catalysts is crucial for the widespread adoption of flow chemistry in industrial processes. nih.gov

This compound, when immobilized on a solid support, is an ideal candidate for use in packed-bed reactors for continuous-flow synthesis. bohrium.com This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with the practical advantages of heterogeneous catalysis (ease of separation and continuous operation).

Future research will likely involve:

The design and fabrication of microreactors and packed-bed reactors containing immobilized catalysts based on silyl-phosphine ligands.

The optimization of reaction conditions (flow rate, temperature, pressure) for various catalytic processes using these flow systems.

The demonstration of long-term catalyst stability and performance in continuous manufacturing environments.

Design of Next-Generation Silyl-Phosphine Ligands with Tuned Properties

The modular nature of silyl-phosphine ligands offers exciting possibilities for the rational design of new ligands with tailored electronic and steric properties. nih.govnih.gov By systematically modifying the substituents on both the silicon and phosphorus atoms, it is possible to fine-tune the performance of the resulting metal catalysts for specific applications. gessnergroup.com

For example, introducing electron-withdrawing or electron-donating groups on the phenyl rings of the phosphine or silyl moieties can alter the electron density at the metal center, thereby influencing its catalytic activity. cfmot.de Similarly, adjusting the size and shape of the substituents can create specific steric environments that control the selectivity of a reaction. nih.govnih.gov

The development of a library of silyl-phosphine ligands with systematically varied properties would be a valuable resource for catalyst screening and optimization. Computational modeling will likely play an increasingly important role in predicting the performance of new ligand designs before they are synthesized in the lab. gessnergroup.com

Ligand ModificationTargeted PropertyPotential Application
Introduction of chiral groupsEnantioselectivityAsymmetric hydrogenation
Variation of aryl substituentsElectronic tuningOptimization of cross-coupling reaction rates
Increased steric bulkRegioselectivitySelective functionalization of complex molecules
Incorporation of functional handlesImmobilizationDevelopment of recyclable catalysts

Q & A

Q. Basic Analytical Techniques

  • Spectroscopy : ¹H/³¹P NMR identifies phosphine coordination and silyl-group integrity. IR spectroscopy detects P-C/Si-C stretching modes .
  • Chromatography : HPLC or GC-MS quantifies purity, with retention times compared to commercial standards (e.g., Kanto Reagents’ organophosphorus catalog) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and bond angles .

What safety precautions are critical when handling this compound and related organophosphorus compounds?

Q. Basic Safety Guidelines

  • Storage : Store at 0–6°C in airtight, amber vials to prevent oxidation or moisture absorption .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste Disposal : Neutralize residues with aqueous H₂O₂ to oxidize phosphines into less toxic phosphine oxides .

How can computational methods like DFT aid in understanding the reaction mechanisms involving this compound?

Advanced Mechanistic Analysis
Density Functional Theory (DFT) calculations model transition states and regioselectivity in reactions such as:

  • Catalytic Cycles : Simulate ligand-metal interactions (e.g., Pd-P bonding) to optimize cross-coupling efficiency .
  • Steric Effects : Analyze bulky silyl groups’ impact on reaction pathways, correlating with experimental yields .

What strategies resolve contradictions in spectroscopic data when analyzing this compound derivatives?

Q. Advanced Data Reconciliation

  • Cross-Validation : Compare NMR/IR data with NIST reference spectra (if available) to confirm assignments .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles caused by disorder or twinning .
  • Isotopic Labeling : Deuterated analogs (e.g., triphenylphosphine-d₁₅) clarify overlapping signals in crowded spectra .

What role does this compound play in transition-metal-catalyzed cross-coupling reactions?

Q. Advanced Catalytic Applications

  • Ligand Design : The silyl group enhances electron-donating capacity, stabilizing metal centers (e.g., Pd⁰ or Ni⁰) in C–C bond formation .
  • Reaction Optimization : Vary solvent polarity (toluene vs. DMF) and temperature to balance reactivity and side-product formation .
  • Mechanistic Probes : In situ ³¹P NMR tracks ligand displacement or oxidation during catalysis .

How does this compound compare to other phosphine ligands in photopolymerization applications?

Q. Advanced Material Science

  • Photoinitiator Performance : Unlike diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), the silyl group in this compound may reduce UV absorption efficiency but improve thermal stability .
  • Kinetic Studies : Monitor polymerization rates via FTIR or Raman spectroscopy to assess radical generation efficiency .

What environmental and toxicity considerations apply to this compound in long-term studies?

Q. Advanced Risk Assessment

  • Ecotoxicology : Use OECD guidelines to evaluate biodegradability and aquatic toxicity, referencing triphenyl phosphate (TPP) analogs as benchmarks .
  • Metabolite Identification : LC-MS/MS detects phosphine oxide byproducts in biological matrices, informing hazard profiles .

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